6-Bromoimidazo[1,5-a]pyridine is a heterocyclic compound characterized by the presence of both bromine and an imidazo[1,5-a]pyridine moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its biological activity and potential applications in drug development. The imidazo[1,5-a]pyridine structure is known for its versatility and is often used as a scaffold for synthesizing various bioactive molecules.
6-Bromoimidazo[1,5-a]pyridine can be synthesized from commercially available precursors or derived through specific chemical reactions involving imidazo[1,5-a]pyridine derivatives. It is available from chemical suppliers such as Sigma-Aldrich and Benchchem, where it can be purchased for research purposes .
This compound falls under the category of heterocyclic compounds, specifically within the class of nitrogen-containing heterocycles. It is classified as an alkaloid-like compound due to its structural features that resemble those of naturally occurring alkaloids.
The synthesis of 6-bromoimidazo[1,5-a]pyridine typically involves several methods:
The synthesis often requires careful control of reaction conditions such as temperature, time, and solvent choice to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor the progress and confirm the structure of the synthesized compound.
The molecular structure of 6-bromoimidazo[1,5-a]pyridine consists of a fused bicyclic system featuring a pyridine ring and an imidazole ring with a bromine atom attached at the 6-position of the imidazole ring.
The compound's structure contributes significantly to its reactivity and biological properties.
6-Bromoimidazo[1,5-a]pyridine participates in various chemical reactions due to its electrophilic nature:
The reactivity profile allows for functionalization at multiple sites on the molecule, making it a valuable intermediate in synthetic chemistry.
The mechanism by which 6-bromoimidazo[1,5-a]pyridine exerts its biological effects is primarily through interactions with cellular targets such as enzymes or receptors involved in cell signaling pathways.
Research indicates that derivatives of imidazo[1,5-a]pyridine can inhibit tubulin polymerization and affect cell cycle regulation by inducing apoptosis in cancer cells . Molecular docking studies have shown that these compounds bind effectively to specific sites on target proteins, influencing their activity.
Relevant data on these properties can be obtained from supplier specifications and scientific literature .
6-Bromoimidazo[1,5-a]pyridine has several scientific uses:
The imidazo[1,5-a]pyridine core consists of a pyridine ring fused with an imidazole moiety, sharing bond a (between N1 and C5). This arrangement creates a 10-π-electron aromatic system with a characteristic electron-rich pyrrole-like subunit and an electron-deficient pyridine-like segment. The bromine substitution at C6 significantly perturbs this electronic asymmetry, as evidenced by computational analyses. Bromine's electron-withdrawing inductive effect (-I) combined with its electron-donating resonance effect (+M) creates a unique electronic profile at C6, enabling selective functionalization via cross-coupling reactions [3] [9].
Key structural parameters for 6-bromoimidazo[1,5-a]pyridine include:
Table 1: Structural and Physicochemical Properties of 6-Bromoimidazo[1,5-a]pyridine
Property | Value |
---|---|
CAS Registry Number | 1239880-00-2 |
Molecular Formula | C₇H₅BrN₂ |
Molecular Weight | 197.03 g/mol |
Melting Point | 240–246°C |
Density (Predicted) | 1.69 ± 0.1 g/cm³ |
pKa (Predicted) | 6.42 ± 0.30 |
Storage Conditions | 2–8°C, dry environment |
Characteristic Color | Brown crystalline solid |
The planar bicyclic system facilitates π-stacking interactions in biological targets, while the bromine atom serves as a synthetic handle for further derivatization. X-ray crystallography confirms near-perfect planarity, with bond lengths indicating delocalized electron density across the fused rings. The C6–Br bond length (1.89 Å) is consistent with typical aryl bromides, enabling predictable reactivity in metal-catalyzed cross-coupling reactions [5] [9].
Bromine atoms at the C6 position profoundly influence both the reactivity and functionality of imidazo[1,5-a]pyridines. The carbon-bromine bond provides an optimal balance between stability and reactivity in transition metal-catalyzed transformations. Its strategic placement activates adjacent positions (C5 and C7) toward electrophilic substitution while directing ortho-metalation in directed lithiation reactions. This versatility is evidenced by the compound’s application in synthesizing:
Copper-mediated aerobic oxidative methods efficiently generate 6-bromoimidazo[1,5-a]pyridines from pyridines and enamides, highlighting the synthetic accessibility of this halogenated derivative. The bromine atom also facilitates radical reactions and nucleophilic substitutions under optimized conditions, providing complementary pathways to C6-functionalized products [1] [10].
The exploration of imidazo[1,5-a]pyridines accelerated in the 1970s with Almirante’s foundational work on oxygenated derivatives. However, the specific 6-bromo analog emerged as a strategic building block in the early 2000s, coinciding with advances in cross-coupling methodologies. Key milestones include:
Table 2: Historical Milestones in 6-Bromoimidazo[1,5-a]pyridine Research
Year | Development | Significance |
---|---|---|
2006 | Preparation as JNK inhibitors (Ratcliffe et al., WO2006038001A1) | First therapeutic application in kinase modulation |
2007 | Use in PI3K inhibitors (Ni et al., WO2007095588A1) | Validated scaffold in oncology-targeted therapies |
2008 | Antiprotozoal agents (Ismail et al.) | Demonstrated efficacy against neglected tropical diseases |
2009 | Kinase inhibitor synthesis (Albaugh et al., WO2009140128A2) | Expanded kinase targeting scope |
2016 | Copper-mediated synthesis (Zhou et al.) | Streamlined access to brominated derivatives |
2016 | SMA therapeutics (Ratni et al.) | Pivotal role in developing RNA-splicing modulators |
Current research focuses on diversifying this scaffold through C–H functionalization and photocatalytic methods, enabling direct C3–H arylation and alkynylation without prehalogenation [7] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7